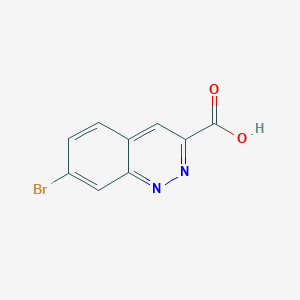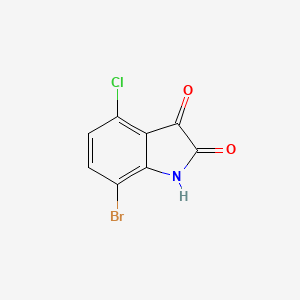![molecular formula C8H16Cl2N2O B13496643 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers](/img/structure/B13496643.png)
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C8H18Cl2N2. This compound is known for its complex structure, which includes a pyrrolo[2,3-c]pyridine core. It is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 4-methoxy/4-ethoxy-6-methyl-1H-pyrrolo pyridine-1,3(2H)-diones can be used . The reaction conditions often involve the use of reagents like 1,2-dibromoethane or 1-bromo-2-chloroethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
化学反応の分析
Types of Reactions
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms of the compound .
科学的研究の応用
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Some compounds similar to 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have similar core structures and exhibit potent activities against fibroblast growth factor receptors.
Pyrrolopyrazine derivatives: These compounds have a pyrrole ring and a pyrazine ring, showing various biological activities.
Uniqueness
What sets 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride apart is its specific structure and the presence of diastereomers, which can lead to unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C8H16Cl2N2O |
|---|---|
分子量 |
227.13 g/mol |
IUPAC名 |
6-methyl-2,3,3a,4,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridin-5-one;dihydrochloride |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-10-5-7-6(2-3-9-7)4-8(10)11;;/h6-7,9H,2-5H2,1H3;2*1H |
InChIキー |
ZPWGNWAYYTZORT-UHFFFAOYSA-N |
正規SMILES |
CN1CC2C(CCN2)CC1=O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13496573.png)
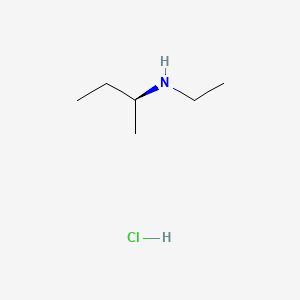
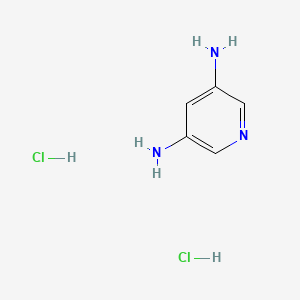
![tert-butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate](/img/structure/B13496593.png)
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13496602.png)
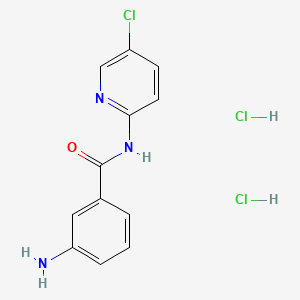
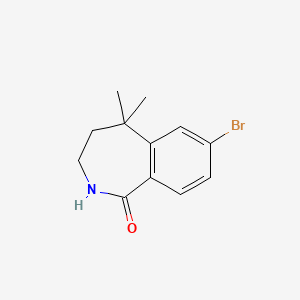
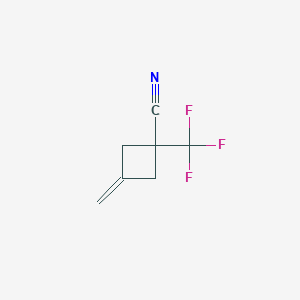
![N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine](/img/structure/B13496623.png)
![rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride](/img/structure/B13496628.png)
![{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13496629.png)

